(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium is a complex organic compound characterized by its unique structure, which includes a piperidine ring with carboxyl and oxido-oxidoimino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium typically involves multiple steps, starting with the preparation of the piperidine ring This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxido-oxidoimino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxido-oxidoimino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium involves its interaction with specific molecular targets. The oxido-oxidoimino groups can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve pathways related to oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
131I-Rutin: A radiolabeled compound used in cancer diagnosis.
Berberine: A natural compound with antidiabetic properties.
Uniqueness
(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it offers a versatile platform for the development of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C6H10N3O4- |
---|---|
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
(Z)-(4-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium |
InChI |
InChI=1S/C6H11N3O4/c10-6(11)5-1-3-8(4-2-5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7- |
InChI-Schlüssel |
DDUWUXVJAPJBMG-CLFYSBASSA-M |
Isomerische SMILES |
C1CN(CCC1C(=O)O)/[N+](=N/[O-])/[O-] |
Kanonische SMILES |
C1CN(CCC1C(=O)O)[N+](=N[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.